molecular formula C6H12ClNO2S B2438157 3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride CAS No. 2101562-66-5

3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride

Cat. No.: B2438157
CAS No.: 2101562-66-5
M. Wt: 197.68
InChI Key: YAWXCEJCYBWYKO-UHFFFAOYSA-N
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Description

3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its diverse applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals. The compound’s structure features a sulfur atom and a nitrogen atom within a bicyclic framework, which contributes to its distinctive chemical properties.

Properties

IUPAC Name

3λ6-thia-8-azabicyclo[3.2.1]octane 3,3-dioxide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S.ClH/c8-10(9)3-5-1-2-6(4-10)7-5;/h5-7H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWXCEJCYBWYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CS(=O)(=O)CC1N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives to form the bicyclic scaffold .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various reduced derivatives.

Scientific Research Applications

3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride is unique due to the presence of a sulfur atom in its structure, which imparts distinct chemical properties and reactivity compared to its oxygen-containing analogs. This uniqueness makes it valuable in specific synthetic and research applications.

Biological Activity

3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide hydrochloride is a bicyclic compound notable for its unique structure, which incorporates both sulfur and nitrogen atoms. This compound has garnered attention in pharmacology due to its potential therapeutic applications, particularly as a neurotransmitter reuptake inhibitor.

  • Molecular Formula : C₆H₁₂ClNO₂S
  • Molecular Weight : 197.68 g/mol
  • CAS Number : 2101562-66-5

The compound features sulfonyl groups that contribute to its chemical reactivity, allowing it to participate in various biological interactions.

Pharmacological Properties

Research indicates that this compound exhibits significant pharmacological properties:

  • Neurotransmitter Reuptake Inhibition : It has shown efficacy in inhibiting the reuptake of serotonin, norepinephrine, and dopamine in vitro. This suggests potential applications in treating mood disorders such as depression and anxiety .

Table 1: Neurotransmitter Interaction Profile

NeurotransmitterReuptake InhibitionPotential Therapeutic Use
SerotoninYesDepression
NorepinephrineYesAnxiety
DopamineYesMood Regulation

The mechanism by which this compound exerts its effects involves interaction with various neurotransmitter transporters and receptors in the nervous system. The presence of sulfonyl groups enhances its selectivity towards specific neurotransmitter systems .

Case Studies

  • Mood Disorders : In a study focusing on the effects of neurotransmitter reuptake inhibitors, compounds similar to 3-Thia-8-azabicyclo[3.2.1]octane were shown to significantly improve symptoms in animal models of depression .
  • Anxiety Models : Another investigation demonstrated that administration of this compound led to reduced anxiety-like behavior in rodent models, suggesting its potential as an anxiolytic agent .

Structural Comparisons

The structural uniqueness of this compound allows for comparison with similar compounds:

Table 2: Structural Comparisons

Compound NameStructural FeaturesUnique Properties
3-Oxa-8-azabicyclo[3.2.1]octaneContains an oxygen atom instead of sulfurDifferent pharmacological profile
Tropine derivativesContains a tropane ringSpecific effects on muscarinic receptors

Q & A

Q. Methodological Notes

  • Stereochemical Analysis: Use chiral HPLC (e.g., Chiralpak IA column) with polar organic mobile phases to resolve enantiomers .
  • Impurity Profiling: Combine LC-MS with NMR for structural elucidation of unknown byproducts .
  • Metabolic Stability: Employ hepatocyte incubation assays coupled with high-resolution MS for metabolite identification .

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